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retinoblastoma binding protein 2 - 139532-75-5

retinoblastoma binding protein 2

Catalog Number: EVT-1522746
CAS Number: 139532-75-5
Molecular Formula: C13H10N2S
Molecular Weight: 0
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Product Introduction

Overview

Retinoblastoma binding protein 2 is a significant member of the JARID1 family of histone demethylases, primarily recognized for its role in the regulation of gene expression through epigenetic modifications. This protein is involved in various cellular processes, including cell cycle regulation, differentiation, and tumorigenesis. It was initially identified as a binding partner of the retinoblastoma protein, a crucial tumor suppressor that regulates cell cycle progression.

Source

Retinoblastoma binding protein 2 is encoded by the KDM5A gene located on chromosome 8q21.11 in humans. This gene is highly conserved across species, indicating its fundamental biological roles. The protein is predominantly expressed in tissues associated with high cellular turnover, such as the brain and various cancers, including renal cell carcinoma and non-small cell lung cancer .

Classification

Retinoblastoma binding protein 2 belongs to the Jumonji C domain-containing (JmjC) family of proteins, which are characterized by their ability to demethylate lysine residues on histones. Specifically, retinoblastoma binding protein 2 functions as a demethylase for trimethylated lysine 4 on histone H3 (H3K4me3), a mark typically associated with active transcription .

Synthesis Analysis

Methods

The synthesis of retinoblastoma binding protein 2 can be achieved through recombinant DNA technology. This involves cloning the KDM5A gene into expression vectors suitable for bacterial or mammalian cell systems. Commonly used methods include:

  • Polymerase Chain Reaction (PCR): Amplifying the KDM5A gene from human genomic DNA.
  • Restriction Enzyme Digestion: Cutting both the vector and the PCR product to facilitate ligation.
  • Ligation: Joining the KDM5A insert with the vector using T4 DNA ligase.
  • Transformation: Introducing the recombinant plasmid into competent bacterial cells for propagation.

Technical Details

The expression of retinoblastoma binding protein 2 is often confirmed through techniques such as:

  • Western Blotting: To detect specific proteins using antibodies.
  • Quantitative Polymerase Chain Reaction (qPCR): To measure mRNA levels and confirm successful transcription.
Molecular Structure Analysis

Structure

Retinoblastoma binding protein 2 comprises several functional domains:

  • JmjC Domain: Responsible for its demethylase activity.
  • AT-rich Interaction Domain: Facilitates DNA binding and interaction with other proteins.
  • Zinc Finger Motifs: Involved in protein-protein interactions.

Data

The crystal structure of retinoblastoma binding protein 2 reveals a complex arrangement that allows it to interact with both histones and transcription factors effectively. The JmjC domain's active site is essential for its enzymatic function, allowing it to remove methyl groups from H3K4 .

Chemical Reactions Analysis

Reactions

Retinoblastoma binding protein 2 catalyzes the following key reaction:

H3K4me3+H2OH3K4me2+CH3OH\text{H3K4me3}+\text{H}_2\text{O}\rightarrow \text{H3K4me2}+\text{CH}_3\text{OH}

This reaction demonstrates how retinoblastoma binding protein 2 demethylates trimethylated lysine residues on histone H3, thereby influencing gene expression.

Technical Details

The enzymatic activity of retinoblastoma binding protein 2 requires iron(II) ions and α-ketoglutarate as cofactors, which are essential for its demethylation process. The reaction mechanism involves hydroxylation followed by the release of formaldehyde .

Mechanism of Action

Process

Retinoblastoma binding protein 2 modulates gene expression primarily through its demethylase activity on histone H3K4. By removing methyl groups from this histone mark, it alters chromatin structure and accessibility, leading to either activation or repression of target genes depending on the context.

Data

Studies have shown that overexpression of retinoblastoma binding protein 2 can induce epithelial-mesenchymal transition in cancer cells, promoting stem-like properties and resistance to apoptosis . This highlights its role in cancer progression and metastasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 140 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally around pH 7.0.

Chemical Properties

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to oxidative stress; stability can be enhanced by specific ligands that stabilize its active form.

Relevant studies indicate that alterations in retinoblastoma binding protein 2 expression can significantly impact cellular responses to stress and apoptosis .

Applications

Scientific Uses

Retinoblastoma binding protein 2 has several applications in scientific research:

  • Cancer Research: Its role in tumorigenesis makes it a target for therapeutic interventions aimed at reactivating tumor suppressor pathways.
  • Epigenetics Studies: As a histone demethylase, it serves as a model for understanding epigenetic regulation mechanisms.
  • Drug Development: Compounds targeting retinoblastoma binding protein 2's enzymatic activity are being explored as potential anticancer agents.
Introduction to Retinoblastoma Binding Protein 2 (RBP2)

Historical Discovery and Nomenclature of RBP2

Retinoblastoma Binding Protein 2 (RBP2), also known as JARID1A or KDM5A, was initially identified through its interaction with the retinoblastoma tumor suppressor protein (pRB). Early studies demonstrated that RBP2 binds directly to the pocket domain of pRB, a critical regulator of cell cycle progression and tumor suppression [2] [6]. This discovery positioned RBP2 as a pivotal player in cancer biology, particularly in the context of pRB-mediated transcriptional repression. The protein has undergone multiple nomenclature revisions reflecting its functional complexity:

  • RBP2: Emphasizing its discovery as a pRB-interacting protein
  • JARID1A: Denoting its membership in the Jumonji/AT-rich interactive domain (JARID) family
  • KDM5A: Classifying it as a lysine-specific histone demethylase 5A, based on its enzymatic activity [1] [6]

The dual identity of RBP2—as both a transcriptional co-regulator and an epigenetic modifier—has established it as a molecular nexus connecting chromatin dynamics with gene expression control.

Structural Domains and Functional Motifs of RBP2

RBP2 contains multiple conserved domains that orchestrate its diverse functions:

Table 1: Structural and Functional Domains of RBP2

DomainPositionFunctionLigands/Partners
Jumonji C (JmjC)C-terminalCatalytic demethylation of H3K4me3/me2Fe²⁺, α-ketoglutarate, oxygen
ARIDCentralSequence-specific DNA bindingAT-rich genomic elements
PHD Fingers (1-3)C-terminalRecognition of histone modifications (e.g., H3K4me0)Unmodified H3K4
RB-Binding DomainVariableInteraction with retinoblastoma proteinpRB pocket domain
Nuclear Receptor BDDNA-binding zoneBinding to nuclear hormone receptors (e.g., VDR, RAR)RXR, TR, ER [1] [2]

Key Functional Insights:

  • Epigenetic Editing: The JmjC domain enables RBP2 to demethylate tri- and dimethylated lysine 4 on histone H3 (H3K4me3/me2), erasing transcriptional activation marks and promoting gene repression. This activity requires iron and α-ketoglutarate as cofactors [6].
  • DNA Recognition: The AT-rich interaction domain (ARID) targets RBP2 to promoter regions of genes involved in cell cycle regulation and differentiation.
  • Protein Interactions:
  • The N-terminal region binds nuclear receptors (e.g., vitamin D receptor) through their DNA-binding domains, potentiating hormone-dependent transcription [2]
  • The C-terminal PHD fingers recognize unmodified H3K4, creating a feedback loop that stabilizes repressed chromatin states
  • The RB-binding domain mediates tumor-suppressive functions by recruiting pRB to target promoters [6] [9]

Structural Basis for Multifunctionality: The modular architecture allows RBP2 to serve as a scaffold integrating epigenetic, transcriptional, and tumor-suppressive inputs. Mutations disrupting these domains (e.g., H483A in JmjC) abolish demethylase activity and impair cell cycle progression [6].

Evolutionary Conservation Across Species

RBP2 exhibits remarkable evolutionary conservation from yeast to mammals, underscoring its fundamental role in gene regulation:

Table 2: Evolutionary Conservation of RBP2

Evolutionary AspectObservationSignificance
Sequence Conservation>90% amino acid identity in catalytic domains (JmjC, ARID) between humans and mice [3] [8]Critical enzymatic functions preserved across vertebrates
Motif FlexibilitySpecies-specific variation in non-catalytic regions despite conserved domain architecture [3] [8]Accommodates lineage-specific regulatory adaptations
Regulatory Element Turnover45% of RBP2-bound transcripts conserved between humans and mice; only 50% of motifs retained at orthologous sites [3]Functional conservation despite sequence drift
Expansion of Disordered RegionsIncreased KR/KA-rich motifs in mammalian RBP2 vs. invertebrates [8] [10]Facilitates dynamic RNA-protein interactions in complex transcriptomes

Mechanisms of Conservation and Divergence:

  • Core Function Preservation: The demethylase activity and pRB interaction are conserved from mammals to Drosophila, indicating ancient roles in cell cycle control [6] [8].
  • Lineage-Specific Adaptations:
  • Mammalian RBP2 evolved extended disordered regions enriched in lysine/arginine repeats, enabling broader RNA-binding capacities [10]
  • S. cerevisiae lacks a direct ortholog but employs related JARID demethylases with overlapping functions
  • Regulatory Evolution: While RBP2-target genes show conservation, cis-regulatory elements exhibit rapid turnover. For example, Puf3-binding motifs in 3' UTRs are functionally conserved between yeast and Neurospora crassa despite positional shifts [3].

Implications for Gene Regulation: RBP2 exemplifies how conserved epigenetic "writers" can interface with evolving transcriptional networks. Its ability to demethylate H3K4 in stem cells prevents premature differentiation—a function conserved in mouse embryonic stem cells where Rbp2 knockout accelerates loss of pluripotency markers (Nanog, Oct4) [6].

Properties

CAS Number

139532-75-5

Product Name

retinoblastoma binding protein 2

Molecular Formula

C13H10N2S

Synonyms

retinoblastoma binding protein 2

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